molecular formula C5H7NO2S B2493653 2-[(2-Cyanoethyl)thio]acetic acid CAS No. 56796-10-2

2-[(2-Cyanoethyl)thio]acetic acid

Cat. No.: B2493653
CAS No.: 56796-10-2
M. Wt: 145.18
InChI Key: OPTLXQWGBSLYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Cyanoethyl)thio]acetic acid is a sulfur-containing carboxylic acid derivative characterized by a thioether linkage (-S-) connecting a cyanoethyl group (-CH2CH2CN) to the acetic acid backbone. The ethyl ester variant (CAS 5331-38-4) is documented as an intermediate for labeled compounds . The acid form likely shares reactivity patterns with other thioacetic acids, such as nucleophilic thiolate formation and participation in coupling reactions.

Properties

IUPAC Name

2-(2-cyanoethylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c6-2-1-3-9-4-5(7)8/h1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTLXQWGBSLYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Cyanoethyl)thio]acetic acid typically involves the reaction of cyanoethyl thiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Cyanoethyl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aminoethylthioacetic acid.

    Substitution: Various substituted thioacetic acid derivatives.

Scientific Research Applications

2-[(2-Cyanoethyl)thio]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Industry: It can be used in the production of specialty chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Cyanoethyl)thio]acetic acid involves its interaction with thiol-containing biomolecules. The cyanoethyl group can act as an electrophile, reacting with nucleophilic thiol groups in enzymes or other proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Hypothetical Properties :

  • Molecular formula: C5H7NO2S (inferred from ethyl ester data in ).
  • Molecular weight : 161.19 g/mol (calculated).
  • Key functional groups : Thioether, carboxylic acid, nitrile.

Comparison with Similar Compounds

Thioacetic acid derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of 2-[(2-Cyanoethyl)thio]acetic acid and its structural analogs:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-Cyanoethyl C5H7NO2S 161.19 Hypothetical: High polarity (nitrile + carboxylic acid); potential intermediate in synthesis.
[(2-Methylbenzyl)thio]acetic acid 2-Methylbenzyl C10H12O2S 196.26 Used in amide synthesis (e.g., N-(4-bromophenyl) derivatives with >95% purity).
2-((Quinolin-4-yl)thio)acetic acid Quinoline-4-yl C11H9NO2S 235.26 Sodium salts enhance rhizogenesis in plants; log P ~1.5–2.0 (optimal for membrane permeation).
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetic acid 5-Amino-1,3,4-thiadiazol-2-yl C4H5N3O2S2 191.23 Thiadiazole core may confer antimicrobial or anticancer activity (common in drug design).
2-(Tetradecylthio)acetic acid Tetradecyl C16H32O2S 288.49 Lab chemical with skin/eye irritation hazards (GHS Category 2).
2-((3-Chlorobenzyl)thio)acetic acid 3-Chlorobenzyl C9H9ClO2S 216.68 Halogenated analog; potential use in agrochemicals or metal chelation.

Electronic and Computational Insights

  • HOMO-LUMO Gaps : Derivatives like 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) and {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) show calculated HOMO-LUMO energies critical for redox reactivity .
  • Lipophilicity: Quinoline derivatives (log P ~1.5–2.0) align with Lipinski’s rule of five, ensuring favorable membrane permeability .

Biological Activity

2-[(2-Cyanoethyl)thio]acetic acid, with the molecular formula C₅H₇NO₂S, is an organosulfur compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound features a cyanoethyl group attached to a thioacetic acid moiety, which allows it to participate in diverse chemical reactions and biological interactions. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with thiol-containing biomolecules. The cyanoethyl group acts as an electrophile, allowing the compound to react with nucleophilic thiol groups in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects such as enzyme inhibition or activation.

Key Mechanisms:

  • Electrophilic Attack : The cyanoethyl group can form covalent bonds with thiol groups in enzymes, altering their functionality.
  • Enzyme Inhibition : By modifying enzyme active sites, the compound can inhibit enzymatic reactions crucial for metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Enzyme Modulation : It has been utilized as a probe in studies examining enzyme mechanisms involving thiol groups.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of specific bacterial strains
Enzyme ModulationAlters activity of thiol-dependent enzymes

Case Study: Enzyme Inhibition

A study investigated the effect of this compound on a specific thiol-dependent enzyme involved in metabolic pathways. The results indicated that the compound significantly reduced enzyme activity by covalently modifying the active site, demonstrating its potential as an inhibitor in biochemical assays.

Case Study: Antioxidant Activity

In another study, the antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, suggesting its utility in formulations aimed at reducing oxidative stress-related damage.

Applications in Scientific Research

The unique properties of this compound make it valuable in various research applications:

  • Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.
  • Biochemical Probes : Used to study enzyme mechanisms and interactions involving thiol groups.
  • Pharmaceutical Development : Potential applications in drug development targeting oxidative stress and microbial infections.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-[(2-Cyanoethyl)thio]acetic acid and its derivatives?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions between thiol-containing precursors and cyanoethylating agents. For derivatives like 2-((6-R-quinolin-4-yl)thio)acetic acid, a multi-step approach is used:

  • Step 1: React 4-chloroquinoline with sodium hydrosulfide to form the thiol intermediate.
  • Step 2: Introduce the cyanoethyl group via alkylation using acrylonitrile or similar reagents.
  • Step 3: Neutralize with sodium hydroxide to form water-soluble sodium salts for enhanced bioavailability .
    Critical parameters include pH control (~8–10), anhydrous solvents (e.g., DMF), and inert atmospheres to prevent oxidation of thiol intermediates .

Advanced: How can researchers resolve contradictions in toxicity data between computational models and experimental results for this compound derivatives?

Methodological Answer:
Discrepancies often arise from bioavailability differences in experimental models. To reconcile these:

  • Validation: Cross-check computational log P/log D values (e.g., via COSMO-RS) with experimental shake-flask measurements .
  • Structural Analysis: Alkoxy substituents at the quinoline 6-position reduce toxicity by lowering membrane permeability, as shown in sperm motility assays (15–20% reduction for unsubstituted derivatives vs. non-toxic alkoxy variants) .
  • In Silico-Experimental Alignment: Use molecular dynamics to simulate ionization states at physiological pH, refining toxicity predictions .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC-MS: Quantify purity (>98%) and detect trace thiol oxidation byproducts .
  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., quinoline C-4 thioether linkage) and cyanoethyl integration .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .
  • FT-IR: Validate S-H bond absence (2,550–2,600 cm⁻¹) to confirm successful alkylation .

Advanced: What strategies optimize the aqueous solubility of this compound derivatives without compromising biological activity?

Methodological Answer:

  • Salt Formation: Sodium salts of the carboxylic acid group increase solubility by 10–100× (e.g., QAC-4–8 derivatives) while maintaining rhizogenesis stimulation in Paulownia clones .
  • PEGylation: Attach polyethylene glycol (PEG) chains to the thioether moiety, balancing log D values between −0.5 and 0.5 for optimal membrane permeability .
  • pH-Sensitive Prodrugs: Introduce ester prodrugs that hydrolyze at physiological pH, enhancing solubility during storage .

Advanced: How do structural modifications at the quinoline ring influence the rhizogenesis-promoting activity of this compound derivatives?

Methodological Answer:

  • Alkoxy Substituents (−OCH₃/−OC₂H₅): At the quinoline 6-position, these groups reduce toxicity (no sperm motility inhibition) while maintaining bioactivity via hydrogen bonding with plant auxin receptors .
  • Sodium Salts vs. Free Acids: Sodium salts (e.g., QAC-5) show 30% higher rhizogenesis stimulation in Paulownia explants due to improved ion transport .
  • Meta-Substitution: Electron-withdrawing groups (e.g., −NO₂) at C-3 reduce activity by 50%, highlighting the need for electron-donating substituents .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and lab coats to prevent skin/eye irritation (GHS Category 2/2A) .
  • Ventilation: Use fume hoods to avoid inhalation of decomposition products (e.g., HCN traces under heat) .
  • Spill Management: Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose via licensed incineration .

Advanced: What computational approaches predict the environmental persistence of this compound derivatives when experimental ecotoxicological data are unavailable?

Methodological Answer:

  • QSAR Models: Use EPI Suite to estimate biodegradation (BIOWIN <2.5 indicates persistence) and bioaccumulation (log BCF >3.0 flags risks) .
  • Molecular Topology: Map soil mobility via Abraham descriptors; derivatives with PSA >80 Ų show low soil penetration .
  • Read-Across Analysis: Compare with structurally similar thioacetic acids (e.g., 2-(4-fluorophenylthio)acetic acid) with known half-lives in aquatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.